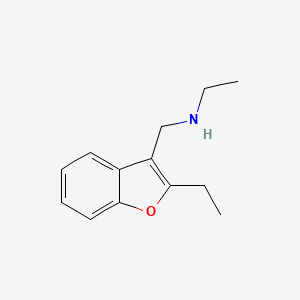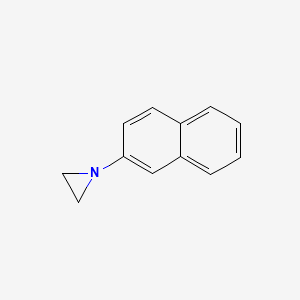
1-(Naphthalen-2-YL)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-2-YL)aziridine is an organic compound that features a three-membered aziridine ring attached to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-YL)aziridine can be achieved through several methods. One common approach involves the reaction of naphthalene-2-amine with an epoxide under basic conditions, leading to the formation of the aziridine ring. Another method includes the cyclization of a suitable precursor, such as a halogenated naphthalene derivative, with an amine in the presence of a base .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, while the Wenker synthesis converts aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination .
Análisis De Reacciones Químicas
Types of Reactions
1-(Naphthalen-2-YL)aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can open the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and thiols.
Aplicaciones Científicas De Investigación
1-(Naphthalen-2-YL)aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-2-YL)aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylic acid: Known for its immunomodulatory and anticancer properties.
Aziridine-1-carbaldehyde oxime: Noted for its cytotoxic activity and potential as an anticancer agent.
Naphthalene derivatives: Such as naphthalene-2-amine, which serves as a precursor for the synthesis of 1-(Naphthalen-2-YL)aziridine.
Uniqueness
This compound stands out due to its unique combination of the aziridine ring and the naphthalene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
931088-06-1 |
|---|---|
Fórmula molecular |
C12H11N |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylaziridine |
InChI |
InChI=1S/C12H11N/c1-2-4-11-9-12(13-7-8-13)6-5-10(11)3-1/h1-6,9H,7-8H2 |
Clave InChI |
OWTBQDIXEUDSSD-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


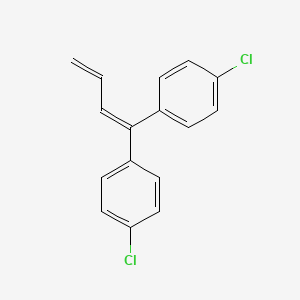

![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
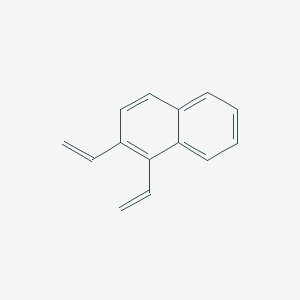
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
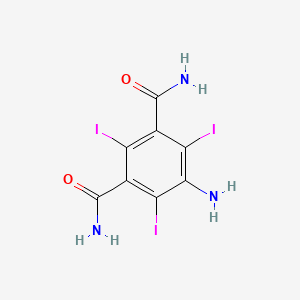

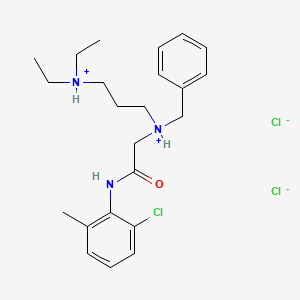
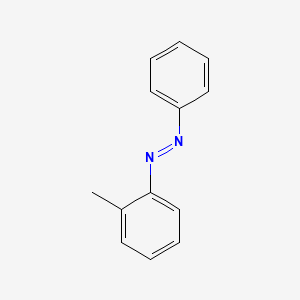

![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
